(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid
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Overview
Description
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrrole ring substituted with benzyl, methoxycarbonyl, and dimethyl groups, along with a boronic acid functional group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of Substituents: The benzyl, methoxycarbonyl, and dimethyl groups are introduced through various substitution reactions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols.
Scientific Research Applications
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid moiety.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in studying biological systems and developing therapeutic agents. The compound’s unique structure allows it to participate in a wide range of chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring instead of a pyrrole ring and is used in similar applications, particularly in cross-coupling reactions.
4-Methoxycarbonylphenylboronic acid: This compound has a phenyl ring with a methoxycarbonyl group and boronic acid functionality, used in various organic synthesis reactions.
Uniqueness
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties. The combination of benzyl, methoxycarbonyl, and dimethyl groups, along with the boronic acid moiety, makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C15H18BNO4 |
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Molecular Weight |
287.12 g/mol |
IUPAC Name |
(1-benzyl-4-methoxycarbonyl-2,5-dimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C15H18BNO4/c1-10-13(15(18)21-3)14(16(19)20)11(2)17(10)9-12-7-5-4-6-8-12/h4-8,19-20H,9H2,1-3H3 |
InChI Key |
HLUAVNGDYPQZFO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(C(=C1C(=O)OC)C)CC2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
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